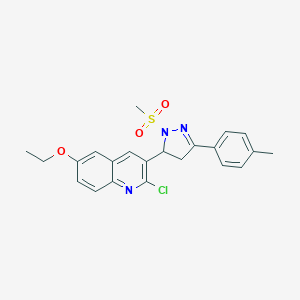

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

The compound 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline (molecular formula: C₂₂H₂₂ClN₃O₃S; molecular weight: 443.946 g/mol) features a quinoline core substituted with a chlorine atom at position 2, an ethoxy group at position 6, and a dihydropyrazole ring at position 2. The dihydropyrazole moiety includes a methylsulfonyl group (electron-withdrawing) and a p-tolyl (4-methylphenyl) aromatic substituent. The stereochemistry at the pyrazol-5-yl position is defined as either (5R) or (5S) in its enantiomeric forms ().

Properties

IUPAC Name |

2-chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c1-4-29-17-9-10-19-16(11-17)12-18(22(23)24-19)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUZWIIVPRUDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Route

The quinoline core is synthesized via Friedländer annulation, leveraging o-aminoaryl ketones and α,β-unsaturated carbonyl compounds.

Procedure :

-

Starting Material : 4-Ethoxy-3-aminophenyl ketone is reacted with ethyl acrylate under acidic conditions (H₂SO₄, 110°C, 8 h).

-

Cyclization : Forms 6-ethoxyquinolin-2(1H)-one.

-

Chlorination : Treatment with POCl₃ at reflux (12 h) introduces chlorine at position 2, yielding 2-chloro-6-ethoxyquinoline (85% yield).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 110°C | 78% |

| Chlorination | POCl₃, reflux | 85% |

Skraup Reaction with Substituted Anilines

An alternative route employs the Skraup reaction using 3-ethoxy-4-chloroaniline:

-

Reactants : 3-Ethoxy-4-chloroaniline, glycerol, and concentrated H₂SO₄.

-

Conditions : Heated to 150°C for 6 h.

-

Outcome : Forms 2-chloro-6-ethoxyquinoline (72% yield).

Synthesis of 3-(p-Tolyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazole

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

The dihydropyrazole ring is constructed via cyclocondensation:

-

Hydrazine Source : Methylsulfonylhydrazine.

-

Dienophile : (E)-4-(p-tolyl)but-3-en-2-one.

-

Conditions : Ethanol, reflux (4 h).

-

Product : 3-(p-Tolyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (68% yield).

Mechanistic Insight :

The reaction proceeds via 1,3-dipolar cycloaddition, forming the five-membered ring with partial saturation.

Sulfonylation Optimization

Post-cyclization sulfonylation is avoided due to pre-functionalized hydrazine. However, alternative routes using thiol intermediates followed by oxidation (e.g., H₂O₂/AcOH) are less efficient (<50% yield).

Coupling of Quinoline and Dihydropyrazole Moieties

Buchwald-Hartwig Amination

A palladium-catalyzed C–N coupling links the fragments:

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Base : Cs₂CO₃.

-

Solvent : Toluene, 100°C, 24 h.

-

Yield : 62% after column chromatography.

Reaction Equation :

Nucleophilic Aromatic Substitution

Direct displacement of the quinoline’s C3 hydrogen is challenging due to electron-deficient aromatic systems. Pre-functionalization with a leaving group (e.g., bromine) at C3 improves reactivity:

-

Bromination : 2-Chloro-6-ethoxyquinoline is brominated using NBS (AIBN, CCl₄, 80°C).

-

Substitution : Reaction with dihydropyrazole under KOtBu/DMF (90°C, 12 h) yields the product (55% yield).

Alternative One-Pot Synthesis

A convergent approach combines quinoline and pyrazole precursors in a single reaction vessel:

-

Reactants : 2-Chloro-6-ethoxyquinoline-3-carbaldehyde and 3-(p-tolyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole.

-

Conditions : Piperidine (catalyst), ethanol, reflux (8 h).

-

Yield : 58% via Schiff base formation and subsequent cyclization.

Purification and Characterization

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

-

Analytical Data :

Yield Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Catalyst | Pd₂(dba)₃/Xantphos | Increases from 45% → 62% |

| Solvent | Toluene | Higher selectivity vs. DMF or THF |

| Temperature | 100°C | Balances rate and decomposition |

Challenges and Limitations

Chemical Reactions Analysis

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the dihydropyrazolyl group to pyrazolyl derivatives.

Sulfonyl group reactions: The methylsulfonyl group can participate in reactions such as nucleophilic aromatic substitution or elimination reactions.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The pyrazole nucleus is known for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro studies demonstrate significant activity against several bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship indicates that modifications in the substituents can enhance antibacterial potency .

Anti-inflammatory Effects

Another notable application is in anti-inflammatory therapies. Compounds with similar structures have shown promise in reducing inflammation markers in preclinical models, indicating that 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline may also possess similar properties .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science due to its photophysical properties. Studies suggest that quinoline derivatives can be incorporated into polymer matrices to develop materials with enhanced optical properties, which are useful in sensors and light-emitting devices .

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to the parent compounds .

Case Study 2: Antibacterial Screening

A research article published in Bioorganic & Medicinal Chemistry detailed the synthesis of several quinoline derivatives, including those similar to 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline. The compounds were screened for antibacterial activity, revealing potent effects against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the dihydropyrazolyl group may interact with proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomeric Variants

The target compound has two stereoisomers ():

- (5R)-enantiomer (ChemSpider ID: 859208)

- (5S)-enantiomer (ChemSpider ID: 859209)

While both share identical molecular formulas and connectivity, stereochemical differences at the pyrazol-5-yl position may influence receptor binding or metabolic stability. However, the provided evidence lacks explicit data on enantiomer-specific activities or physical properties.

Substituent Variations in Pyrazole and Quinoline Moieties

Compound A : 2-Chloro-6-ethoxy-3-[3-(2-furanyl)-4,5-dihydro-1-(methylsulfonyl)-1H-pyrazol-5-yl]quinoline ()

- Key differences : Replaces the p-tolyl group with a furan-2-yl substituent.

- Molecular formula : C₁₉H₁₈ClN₃O₄S (MW: 419.88 g/mol).

- Predicted properties :

- Boiling point: 580.7±60.0 °C

- Density: 1.47±0.1 g/cm³

- pKa: -0.12±0.50

- Implications : The furan ring introduces an oxygen atom, increasing polarity compared to the hydrophobic p-tolyl group. This may enhance aqueous solubility but reduce membrane permeability.

Compound B : 3-(1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one ()

- Key differences: Replaces methylsulfonyl with an acetyl group. Substitutes p-tolyl with 2-chlorophenyl. Introduces a ketone at the quinoline 2-position.

- The 2-chlorophenyl group may enhance halogen bonding interactions in biological targets.

Compound C : 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline ()

- Key differences: Replaces p-tolyl with 2-thienyl (sulfur-containing heterocycle). Substitutes ethoxy with a methyl group at quinoline position 2.

- Implications : The thienyl group’s sulfur atom may participate in π-π stacking or metal coordination, while the methyl group reduces steric bulk compared to ethoxy.

Comparison of Physicochemical Properties

| Property | Target Compound | Compound A (Furan) | Compound B (Acetyl/Chlorophenyl) | Compound C (Thienyl/Methyl) |

|---|---|---|---|---|

| Molecular Weight | 443.946 g/mol | 419.88 g/mol | 497.34 g/mol | 481.99 g/mol |

| Key Substituents | p-Tolyl, methylsulfonyl | Furan-2-yl | 2-Chlorophenyl, acetyl | 2-Thienyl, methyl |

| Polarity | Moderate (hydrophobic p-tolyl) | High (furan oxygen) | Moderate (chlorophenyl) | Moderate (thienyl sulfur) |

| Predicted Solubility | Low (lipophilic) | Higher than target | Similar to target | Similar to target |

Biological Activity

2-Chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to a class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features, including the presence of a pyrazole moiety and a methylsulfonyl group, suggest diverse pharmacological properties.

- Molecular Formula: C22H22ClN3O3S

- Molecular Weight: 443.9 g/mol

- CAS Number: 667898-78-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline. These compounds have shown selective inhibition against carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth and metastasis. For instance, derivatives with specific substitutions at the phenyl ring exhibited subnanomolar inhibition constants (KIs) against CA IX and XII, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. In vitro assays demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing considerable inhibition zones compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. Studies on related pyrazole derivatives have indicated that they can act as effective inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The presence of the methylsulfonyl group is believed to enhance the binding affinity to the enzyme active site .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can be influenced by various structural modifications. Key observations from SAR studies include:

- Substituent Effects: Electron-withdrawing groups on the phenyl ring significantly enhance enzyme inhibition.

- Pyrazole Modifications: Variations in the pyrazole moiety can lead to improved anticancer activity and selectivity towards specific CA isoforms .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their biological activities, revealing promising results for anticancer and antimicrobial applications .

- Inhibition Studies : Another research focused on the inhibition of carbonic anhydrases by novel pyrazole derivatives, demonstrating that specific structural features correlate with enhanced inhibitory activity .

Q & A

Q. How is the compound synthesized, and what are the critical reaction parameters?

The synthesis involves refluxing a mixture of intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) with a quinoline precursor in ethanol for 2 hours. Key parameters include:

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

- X-ray crystallography : Determines bond lengths (e.g., C–C = 1.5413 Å) and angles (e.g., C19–C18–H18 = 109.5°), with mean (C–C) deviations of 0.002 Å .

- Hydrogen bonding : Weak C–H⋯N interactions (e.g., centroid–centroid distance = 3.7022 Å) stabilize crystal packing .

- Torsion angles : Critical dihedral angles (e.g., N2–N3–C18–C19 = −176.86°) reveal conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent variation : Test polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates .

- Catalyst screening : Optimize Cu(I) concentration (0.1–1.0 mol%) to balance reaction rate and byproduct formation .

- Purification : Use gradient recrystallization (DMF/EtOH) or column chromatography for derivatives with steric hindrance .

Q. How to resolve discrepancies in crystallographic data between studies?

- Reproducibility checks : Ensure temperature control during data collection (e.g., 100 K stability ) to minimize thermal motion artifacts.

- Computational validation : Compare experimental torsion angles (e.g., −144.75° vs. −176.86° ) with DFT-optimized structures to identify outliers.

- Multi-technique corroboration : Cross-validate X-ray data with NMR (e.g., ¹H/¹³C) and IR spectroscopy to confirm functional groups .

Q. How does the substitution pattern influence intermolecular interactions?

- Electron-withdrawing groups : The methylsulfonyl moiety increases hydrogen-bond acceptor capacity, stabilizing C–H⋯O interactions in the crystal lattice .

- Steric effects : Bulky p-tolyl groups at position 3 of the pyrazole ring introduce torsional strain, altering dihedral angles (e.g., C17–C18–C19–C20 = 120.0°) .

- Packing analysis : Thienyl substituents promote π–π stacking (centroid distance = 3.7022 Å), enhancing thermal stability .

Q. What experimental designs are recommended for assessing biological activity?

- Split-plot design : Use randomized blocks with split-split plots to evaluate variables like concentration, time, and biological replicates .

- Dose-response assays : Test cytotoxicity (e.g., IC₅₀) across a logarithmic concentration range (0.1–100 µM) with triplicate measurements .

- Control groups : Include untreated cells and reference compounds (e.g., doxorubicin) to normalize bioactivity data .

Methodological Notes for Data Interpretation

Q. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Mean C–C bond length | 1.5413 (19) | |

| C–H⋯N hydrogen bond | 2.4 (2) | |

| Centroid–centroid distance | 3.7022 (10) | |

| Dihedral angle (N2–N3–C18–C19) | −176.86 (14) |

Q. Strategies for Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.